1,3,6,8-Tetramethoxy-9H-xanthen-9-one
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Overview
Description
1,3,6,8-Tetramethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of four methoxy groups attached to the xanthone core, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetramethoxy-9H-xanthen-9-one typically involves the methoxylation of a xanthone precursor. One common method is the reaction of 1,3,6,8-tetrahydroxyxanthone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetramethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthones.
Substitution: Formation of various substituted xanthones depending on the reagents used.
Scientific Research Applications
1,3,6,8-Tetramethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5,6-Tetramethoxy-9H-xanthen-9-one: Similar structure but different positions of methoxy groups.
1,2,3,4-Tetrahydro-9H-xanthen-9-one: Lacks methoxy groups and has a reduced xanthone core.
3,6-Dimethoxy-9H-xanthen-9-one: Contains fewer methoxy groups
Uniqueness
1,3,6,8-Tetramethoxy-9H-xanthen-9-one is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other xanthone derivatives .
Properties
CAS No. |
33525-02-9 |
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Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
1,3,6,8-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-11(21-3)15-13(7-9)23-14-8-10(20-2)6-12(22-4)16(14)17(15)18/h5-8H,1-4H3 |
InChI Key |
BYWCMCODHAWDQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(O2)C=C(C=C3OC)OC |
Origin of Product |
United States |
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